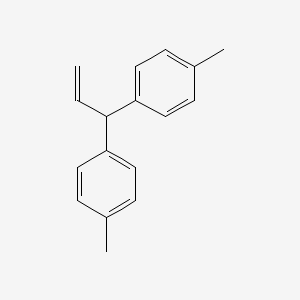
1,1'-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C17H18 It is a derivative of benzene, featuring two benzene rings connected by a propene bridge, with each benzene ring substituted by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzyl chloride with propene in the presence of a catalyst. The reaction conditions include:
Temperature: Approximately 80-100°C
Catalyst: Aluminum chloride (AlCl3) or another Lewis acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the catalyst
The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the propene acts as the alkylating agent, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene bridge to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propene bridge and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-methylbenzene): Similar structure but with a saturated propyl bridge.
1,1’-(But-1-ene-3,3-diyl)bis(4-methylbenzene): Similar structure with a longer butene bridge.
1,1’-(Prop-1-ene-3,3-diyl)bis(4-chlorobenzene): Similar structure with chlorine substituents instead of methyl groups.
Uniqueness
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) is unique due to its specific structural features, including the propene bridge and methyl groups
Propriétés
Numéro CAS |
99595-31-0 |
|---|---|
Formule moléculaire |
C17H18 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-methyl-4-[1-(4-methylphenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C17H18/c1-4-17(15-9-5-13(2)6-10-15)16-11-7-14(3)8-12-16/h4-12,17H,1H2,2-3H3 |
Clé InChI |
LIRRHFXLOJINTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C=C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

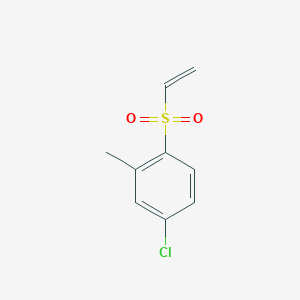
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
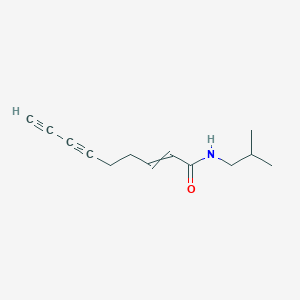
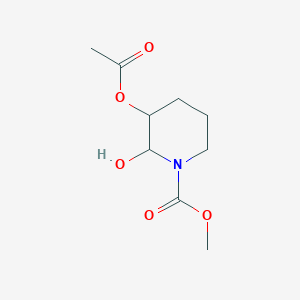
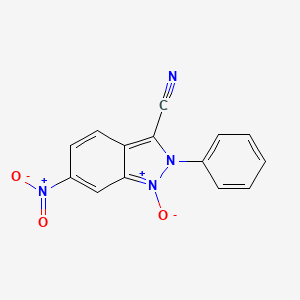
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)
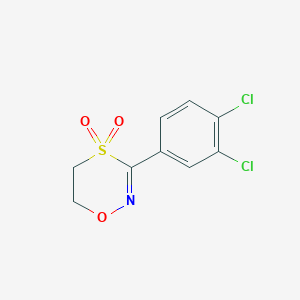
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
